molecular formula C13H7Br2NO4 B11555058 2,4-Dibromophenyl 3-nitrobenzoate

2,4-Dibromophenyl 3-nitrobenzoate

Cat. No.: B11555058
M. Wt: 401.01 g/mol
InChI Key: FUNBWGYEUWBYJX-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl 3-nitrobenzoate is an organic compound that features both bromine and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromophenyl 3-nitrobenzoate typically involves a multi-step process starting from benzene. The first step is the nitration of benzene to introduce the nitro group, followed by bromination to add the bromine atoms. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromophenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of bromine can yield various substituted benzoates .

Scientific Research Applications

2,4-Dibromophenyl 3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromophenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromophenyl 3-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and interactions. This compound’s distinct structure allows for unique applications and properties compared to its analogs .

Properties

Molecular Formula

C13H7Br2NO4

Molecular Weight

401.01 g/mol

IUPAC Name

(2,4-dibromophenyl) 3-nitrobenzoate

InChI

InChI=1S/C13H7Br2NO4/c14-9-4-5-12(11(15)7-9)20-13(17)8-2-1-3-10(6-8)16(18)19/h1-7H

InChI Key

FUNBWGYEUWBYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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